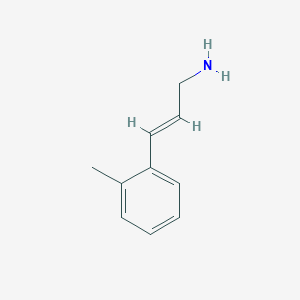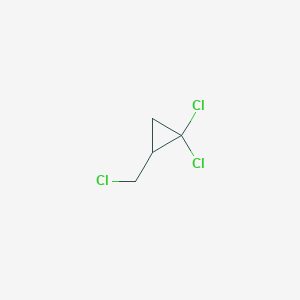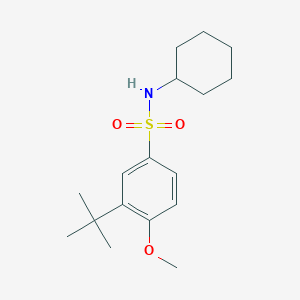
(2E)-3-(2-methylphenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-methylphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group substituted with a methyl group at the ortho position and an amine group attached to a propenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methylphenyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with nitromethane to form (2E)-3-(2-methylphenyl)prop-2-en-1-nitroethane, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of starting materials, reaction optimization, purification, and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(2-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alkanes or alcohols. Substitution reactions on the phenyl ring can result in nitro, bromo, or sulfonyl derivatives.
Applications De Recherche Scientifique
(2E)-3-(2-methylphenyl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-(2-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-phenylprop-2-en-1-amine: Lacks the methyl group on the phenyl ring.
(2E)-3-(4-methylphenyl)prop-2-en-1-amine: Has the methyl group at the para position instead of the ortho position.
(2E)-3-(2-chlorophenyl)prop-2-en-1-amine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the methyl group at the ortho position in (2E)-3-(2-methylphenyl)prop-2-en-1-amine imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological molecules. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(E)-3-(2-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7H,8,11H2,1H3/b7-4+ |
Clé InChI |
KZAPOLRTWLXDIL-QPJJXVBHSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=C/CN |
SMILES canonique |
CC1=CC=CC=C1C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12119352.png)




![N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119388.png)

![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)




![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)
